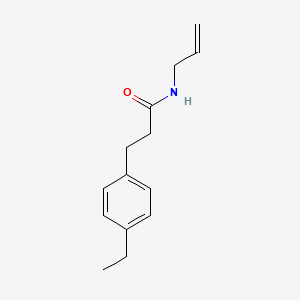

N-allyl-3-(4-ethylphenyl)propanamide

Descripción general

Descripción

"N-allyl-3-(4-ethylphenyl)propanamide" is a compound that would be expected to have interesting properties due to its structure, which includes an allyl group attached to a propanamide backbone with a 4-ethylphenyl substituent. This structure suggests potential reactivity and applications in chemical synthesis, materials science, and possibly pharmacology, excluding drug use and dosage considerations.

Synthesis Analysis

Compounds similar to "N-allyl-3-(4-ethylphenyl)propanamide" are synthesized through reactions involving amides and allylating agents. For instance, Manolov et al. (2020) describe the preparation of a complex amide through the reaction between tryptamine and flurbiprofen, indicating the versatility of amide synthesis methods that could be applicable to the target compound (Manolov, Ivanov, & Bojilov, 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-allyl-3-(4-ethylphenyl)propanamide" is typically analyzed using NMR, IR, UV, and mass spectral data. For example, Kulai and Mallet-Ladeira (2016) synthesized a compound and characterized it using NMR and FT-IR spectroscopies, highlighting the importance of these techniques in understanding the molecular structure of complex organic compounds (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Palladium-catalyzed allylation is a key reaction for compounds with allyl groups. Cerezo et al. (1998) discussed the efficient allylation of arenesulfonamides using allylic carbonates under Pd(0)-catalysis, indicating potential pathways for modifying the target compound (Cerezo, Cortes, Moreno‐Mañas, Pleixats, & Roglans, 1998).

Physical Properties Analysis

The physical properties of compounds similar to "N-allyl-3-(4-ethylphenyl)propanamide" can vary widely depending on their molecular structure. For instance, the synthesis and analysis of a bromo compound by Kulai and Mallet-Ladeira (2016) included single crystal X-ray diffraction, highlighting the role of crystalline structure in determining physical properties (Kulai & Mallet-Ladeira, 2016).

Chemical Properties Analysis

The chemical properties of such compounds are influenced by their functional groups. The study by Kamijo and Yamamoto (2002) on the palladium-catalyzed three-component coupling reaction showcases the reactivity of allyl groups and their potential in synthesizing complex molecules (Kamijo & Yamamoto, 2002).

Propiedades

IUPAC Name |

3-(4-ethylphenyl)-N-prop-2-enylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-3-11-15-14(16)10-9-13-7-5-12(4-2)6-8-13/h3,5-8H,1,4,9-11H2,2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKPDWUCKLBBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCC(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

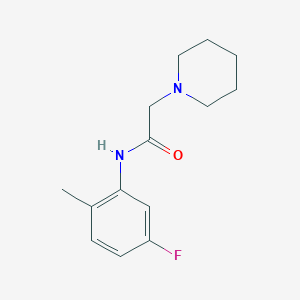

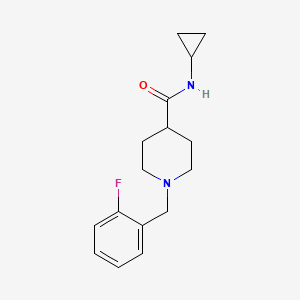

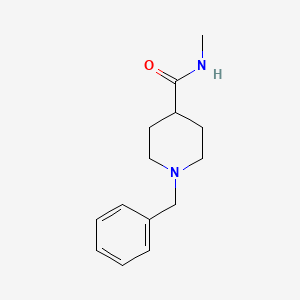

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4434404.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4434411.png)

![1-[(4-methylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B4434442.png)

![{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile](/img/structure/B4434445.png)

![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4434459.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B4434467.png)

![2-{[3-(4-ethylphenyl)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4434471.png)

![2-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B4434496.png)